2-Boc-amino-3,3-diphenyl propionic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds demonstrates the versatility of Boc-protected amino acids in peptide synthesis. For example, a derivative of 2-amino-6-mercaptohexanoic acid suitable for Boc solid phase synthesis has been prepared, showcasing the stability to acidolysis and the convenient deprotection by treatment with diphenyl sulfoxide and trichloromethylsilane (Adeva et al., 1995). This highlights the potential pathways for synthesizing complex molecules, including 2-Boc-amino-3,3-diphenyl propionic acid, using Boc protection strategies.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to 2-Boc-amino-3,3-diphenyl propionic acid reveals insights into their configuration and stability. For instance, studies on the crystal structure of N-8-(diphenyl-hydroxy-2-aminomethylpyridine)borane provide valuable information on bond distances and the stabilization of cyclic adducts in solid states, which is relevant for understanding the structural features of Boc-amino acids (Andrade-López et al., 2005).

Chemical Reactions and Properties

The chemical reactivity and properties of Boc-protected amino acids and their derivatives are of great interest. Research on the carbon boron bonds cleavage by amino acids to yield diphenylborinic acid, which forms mixed anhydrides with amino acids in good yields, sheds light on the reactivity of such compounds (Baum, 1970). This is crucial for understanding the chemical behavior of 2-Boc-amino-3,3-diphenyl propionic acid in various reactions.

Physical Properties Analysis

The physical properties of Boc-protected amino acid derivatives, such as solubility, melting point, and stability, are essential for their application in synthesis and material science. Although specific data on 2-Boc-amino-3,3-diphenyl propionic acid were not found, studies on similar compounds can provide a basis for predicting its physical properties and behavior in different environments.

Chemical Properties Analysis

Understanding the chemical properties, including acidity, basicity, reactivity towards nucleophiles and electrophiles, and compatibility with various solvents and reagents, is vital for employing 2-Boc-amino-3,3-diphenyl propionic acid in synthetic routes. The synthesis and reactivity of tert-Butyl 2-[(Benzyloxycarbonyl)amino]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propionate offer insights into the orthogonal protection strategies and reactivity patterns of Boc-protected amino acids (Hsiao, 1998), relevant for understanding the chemical properties of 2-Boc-amino-3,3-diphenyl propionic acid.

Applications De Recherche Scientifique

Synthesis of Peptides and Amino Acids

- A derivative of 2-amino-6-mercaptohexanoic acid suitable for Boc solid-phase synthesis was prepared and used in the synthesis of a 22-residue peptide with a 62-atom cyclic disulfide, demonstrating the utility of Boc-amino acids in peptide synthesis (Adeva et al., 1995).

- The synthesis of enantiopure (1S,2R)-Ephenamine, a compound with high biological activity, was achieved using N-Boc-protected-1,2-amino alcohols derived from readily available L-amino acids (Jesus Velho & Martins, 2020).

Complexation and Receptor Molecules

- Diphenyl-3,3′-diboronic acid was synthesized and shown to form complexes with disaccharides, providing insights into the development of new receptor molecules that can recognize sugar molecules (Kondo et al., 1992).

Fluorinated Amino Acids

- A study focused on the synthesis of 1-Boc-3-fluoroazetidine-3-carboxylic acid, a new cyclic fluorinated beta-amino acid, highlighting its potential as a building block in medicinal chemistry (Van Hende et al., 2009).

Chemical Synthesis Methods

- New methods were developed for the synthesis of α-amino acid and peptide amides of aromatic amines, utilizing modified Curtius reaction with diphenyl phosphorazidate (Shioiri et al., 1987).

- Research on 1,2-Diamino-propionic acid as a chelator for the (99m)Tc(CO)(3) core, used in peptide synthesis and labeling, employed a Boc-protected derivative, demonstrating its application in medicinal chemistry (Shen et al., 2013).

Catalysis and Chemical Reactions

- A ruthenium-catalyzed synthesis of 5-amino-1,2,3-triazole-4-carboxylates using N-Boc ynamides was explored, showing applications in the preparation of biologically active compounds (Ferrini et al., 2015).

Safety And Hazards

Propriétés

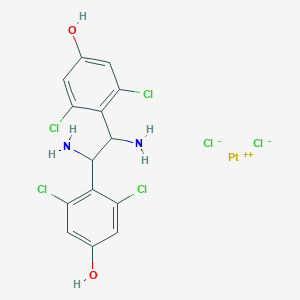

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYJDOLCFYZSNQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30392945 |

Source

|

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Boc-amino-3,3-diphenyl propionic acid | |

CAS RN |

119363-63-2 |

Source

|

| Record name | 2-Boc-amino-3,3-diphenyl propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30392945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1,7-bis(bromomethyl)-7-methylbicyclo[2.2.1]heptan-2-one](/img/structure/B45738.png)

![3-[2,5-Bis(chloromethyl)-4-methoxyphenoxy]propane-1-sulfonyl chloride](/img/structure/B45739.png)

![Diethyl [(2-chloroethoxy)methyl]phosphonate](/img/structure/B45763.png)